N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butanamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the butanamide moiety. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach uses primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often employ eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like xanthine oxidase by forming stable hydrogen bonds with key amino acid residues in the enzyme’s active site . This interaction can disrupt the enzyme’s function and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide: Similar structure but with a benzamide moiety instead of butanamide.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group attached to the tetrazole ring.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: Similar tetrazole-containing compounds with different substituents.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific combination of the tetrazole ring, phenyl group, and butanamide moiety. This structure allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13N5O |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C11H13N5O/c1-2-4-11(17)13-9-5-3-6-10(7-9)16-8-12-14-15-16/h3,5-8H,2,4H2,1H3,(H,13,17) |
InChI Key |
DLICUCYMRYLOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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